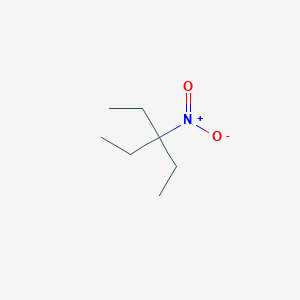
4',4''-Bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex molecular structure, which includes multiple imidazoline and terephthalanilide moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazoline moieties, which are then coupled with terephthalanilide under specific reaction conditions. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves its interaction with specific molecular targets. The imidazoline moieties are known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride can be compared with other similar compounds, such as:
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide: This compound lacks the dihydrochloride moiety, which can affect its solubility and reactivity.
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide monohydrochloride: This compound has only one hydrochloride moiety, which can influence its chemical properties and applications.
The uniqueness of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride lies in its specific molecular structure, which provides distinct chemical and biological properties that are valuable in various research fields.
Properties
CAS No. |
114-77-2 |
|---|---|
Molecular Formula |
C26H28Cl2N8O2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H26N8O2.2ClH/c35-23(31-19-5-9-21(10-6-19)33-25-27-13-14-28-25)17-1-2-18(4-3-17)24(36)32-20-7-11-22(12-8-20)34-26-29-15-16-30-26;;/h1-12H,13-16H2,(H,31,35)(H,32,36)(H2,27,28,33)(H2,29,30,34);2*1H |
InChI Key |
LDKWVGSNUDHECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)



![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)





![Naphtho[2,3-c]furan](/img/structure/B14757053.png)

